molecular formula C6H13NOS B2612243 2,3-Dimethyl-1lambda4-thiomorpholin-1-one CAS No. 1375964-41-2

2,3-Dimethyl-1lambda4-thiomorpholin-1-one

Cat. No.: B2612243
CAS No.: 1375964-41-2
M. Wt: 147.24
InChI Key: JYHRQKWTPCFPJR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1lambda4-thiomorpholin-1-one is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1lambda4-thiomorpholin-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the sulfur atom, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,3-Dimethyl-1lambda4-thiomorpholin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2,3-Dimethyl-1lambda4-thiomorpholin-1-one can be compared with other thiomorpholine derivatives, such as:

    2,2-Dimethyl-1lambda4-thiomorpholin-1-one: Similar structure but different substitution pattern, leading to different reactivity and applications.

    4-Methyl-1lambda4-thiomorpholin-1-one: Another derivative with a single methyl group, showing different chemical and biological properties.

Properties

IUPAC Name

2,3-dimethyl-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-5-6(2)9(8)4-3-7-5/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHRQKWTPCFPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(S(=O)CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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